molecular formula C16H23N5O4 B115608 N-Dmb-adenosine CAS No. 158300-15-3

N-Dmb-adenosine

Cat. No.: B115608
CAS No.: 158300-15-3
M. Wt: 349.38 g/mol
InChI Key: BNELRKBQHVNRME-RXORQQCGSA-N
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Description

N-Dmb-adenosine (N-dimethylbenzoyl-adenosine) is a chemically modified adenosine derivative where a dimethylbenzoyl (Dmb) group is attached to the nitrogen atom of the adenine base. This modification enhances its stability and alters its biochemical interactions compared to unmodified adenosine. Such derivatives are critical in biomedical research, particularly in studies involving nucleotide metabolism, enzyme inhibition, and receptor binding .

Properties

CAS No.

158300-15-3

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1

InChI Key

BNELRKBQHVNRME-RXORQQCGSA-N

SMILES

CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

N(6)-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer
N-DMB-adenosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Dmb-adenosine with structurally related adenosine derivatives:

Compound Substituent Molecular Formula Key Applications Reference
This compound N-dimethylbenzoyl Not explicitly stated Enzyme inhibition, receptor studies (inferred from analogs)
N6-Benzoyl-5'-O-DMT-adenosine N6-benzoyl, 5'-O-dimethoxytrityl C45H41N5O7 Drug development (cancer, neurodegenerative diseases), adenosine receptor modulation
N,N-Dimethylsphingosine Dimethylamino group C20H41NO2 Lipid signaling, apoptosis regulation
4-Dimethylaminobenzoic Acid Dimethylamino-benzoic acid C9H11NO2 UV-absorbing agent, intermediate in organic synthesis

Biochemical Properties

  • Stability: The dimethylbenzoyl group in this compound likely improves metabolic stability compared to unmodified adenosine, similar to how the benzoyl group in N6-benzoyl-adenosine protects against enzymatic degradation .
  • Receptor Affinity: Adenosine derivatives with bulky substituents (e.g., benzoyl or DMT groups) often exhibit altered binding to adenosine receptors (A1, A2A, etc.), which is critical for targeting cardiovascular or inflammatory pathways .
  • Permeability: Compounds like N6-benzoyl-adenosine are evaluated for blood-brain barrier (BBB) penetration using assays involving P-glycoprotein (Pgp) interaction, a common challenge for nucleoside analogs .

Research Findings

  • Enzyme Inhibition: Analogous dimethylamino-modified compounds (e.g., dimethylsphingosine) demonstrate potent inhibition of kinases and other enzymes, suggesting this compound may similarly target adenosine-dependent enzymes like adenylate cyclase .
  • Synthetic Utility: The dimethoxytrityl (DMT) and benzoyl groups in related adenosine derivatives are used to block reactive sites during oligonucleotide synthesis, implying that the Dmb group in this compound could serve a similar protective role .

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